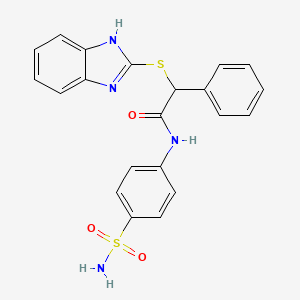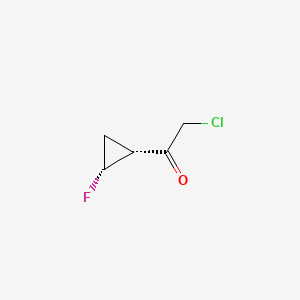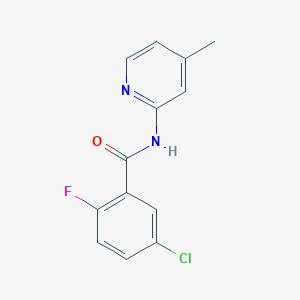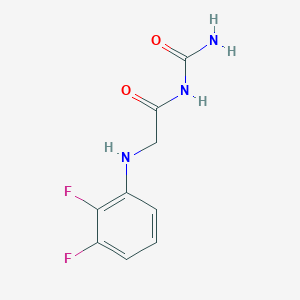
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide is a chemical compound with the molecular formula C9H9F2N3O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a carbamoyl group attached to an acetamide backbone, with a difluorophenyl group providing unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide typically involves the reaction of 2,3-difluoroaniline with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- n-Carbamoyl-2-((2,3-difluorophenyl)amino)acetamide
- n-Carbamoyl-2-((2,4-difluorophenyl)amino)acetamide
- n-Carbamoyl-2-((2,5-difluorophenyl)amino)acetamide
- n-Carbamoyl-2-((2,6-difluorophenyl)amino)acetamide
Uniqueness
This compound is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C9H9F2N3O2 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
N-carbamoyl-2-(2,3-difluoroanilino)acetamide |
InChI |
InChI=1S/C9H9F2N3O2/c10-5-2-1-3-6(8(5)11)13-4-7(15)14-9(12)16/h1-3,13H,4H2,(H3,12,14,15,16) |
Clave InChI |
QJOBMNWNFZBCFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)NCC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


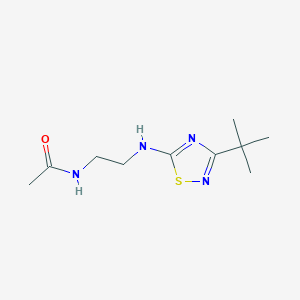
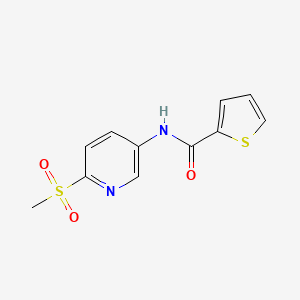
![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
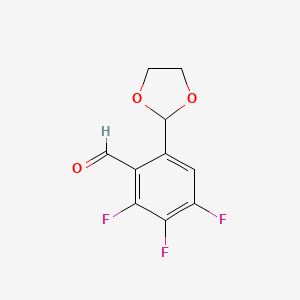
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
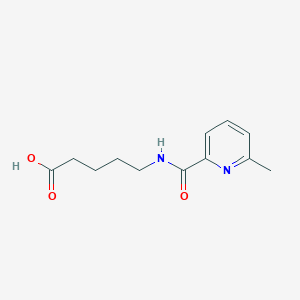
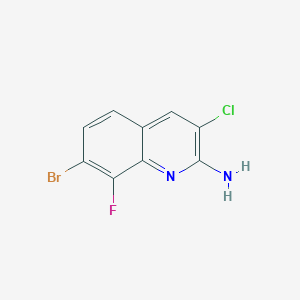
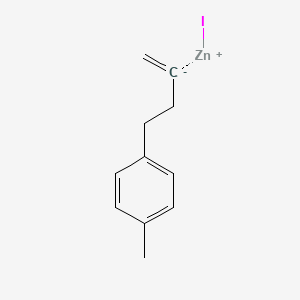
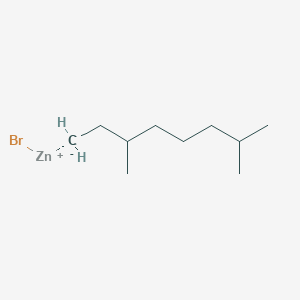
![4-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893258.png)
